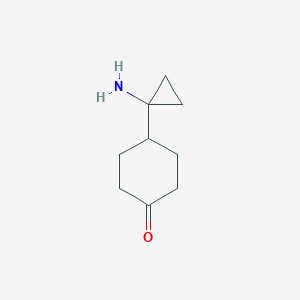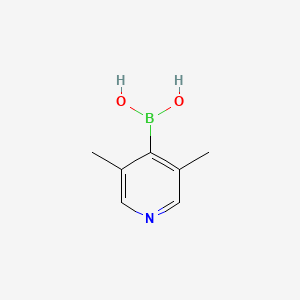
(3,5-Dimethylpyridin-4-YL)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dimethylpyridin-4-YL)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound, specifically, features a pyridine ring substituted with two methyl groups at the 3 and 5 positions and a boronic acid group at the 4 position. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylpyridin-4-YL)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the halogenation of 3,5-dimethylpyridine followed by a metal-halogen exchange reaction using an organometallic reagent such as n-butyllithium.
Palladium-Catalyzed Cross-Coupling: Another common method is the palladium-catalyzed cross-coupling of 3,5-dimethylpyridine with a boron reagent such as bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The palladium-catalyzed cross-coupling method is often preferred due to its efficiency and scalability.
化学反应分析
Types of Reactions
(3,5-Dimethylpyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Chan-Lam Coupling: This reaction involves the coupling of the boronic acid with an amine or alcohol in the presence of a copper catalyst to form a carbon-nitrogen or carbon-oxygen bond.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate these reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Amines and Alcohols: Formed through Chan-Lam coupling.
科学研究应用
(3,5-Dimethylpyridin-4-YL)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (3,5-Dimethylpyridin-4-YL)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium complex to form a palladium-boronate intermediate, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The boronic acid group acts as a Lewis acid, facilitating the formation of new bonds through its interaction with nucleophiles.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
Pyridinylboronic Acids: Similar compounds with different substitution patterns on the pyridine ring.
Uniqueness
(3,5-Dimethylpyridin-4-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry.
属性
分子式 |
C7H10BNO2 |
|---|---|
分子量 |
150.97 g/mol |
IUPAC 名称 |
(3,5-dimethylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H10BNO2/c1-5-3-9-4-6(2)7(5)8(10)11/h3-4,10-11H,1-2H3 |
InChI 键 |
TVRWVEKQFGKRPB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=NC=C1C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)
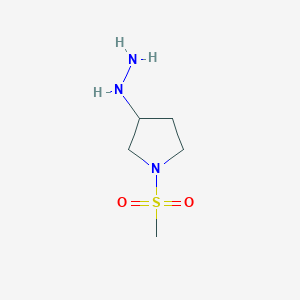
![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
![[5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride](/img/structure/B13843518.png)
![(8S,9S,10S,11S,13S,14R,16S,17S)-17-[2-(1-ethoxyethoxy)acetyl]-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843520.png)
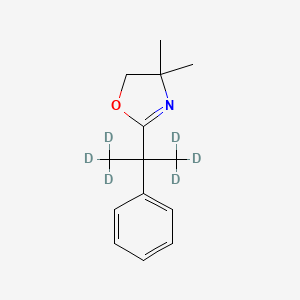
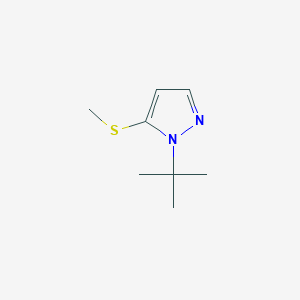
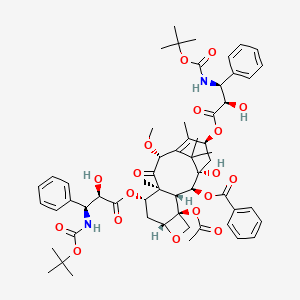
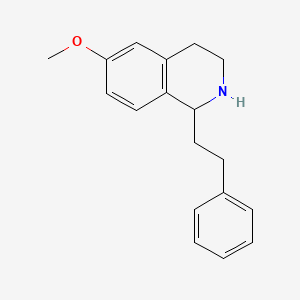
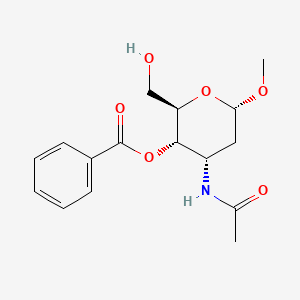
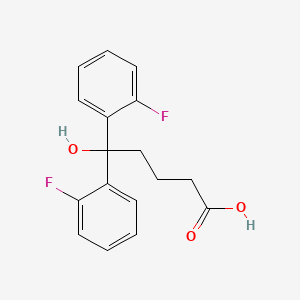
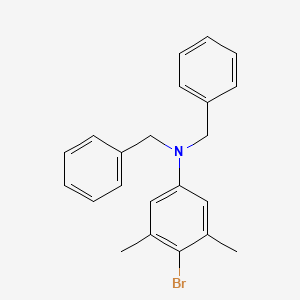
![methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B13843569.png)
